Cas no 1483-07-4 (L-Albizziin)

L-Albizziin 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-3-ureidopropanoic acid
- L-(-)-2-Amino-3-ureidopropionic acid
- L-2-Amino-3-ureidopropionic acid
- Albizziin
- ALBIZZIIN(RG)
- L-Albizziin
- L-Albizziine
- (2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid
- L-b-Ureidoalanine
- ALBIZZIN
- NSC 132089
- L-ALBIZZINE
- Albizziine.
- H-ALA(UREIDO)-OH
- L-Ala(ureido)-OH
- Albizziin,98%
- L-(-)2-amino-3-ureidopropionic acid
- C4H9N3O3
- NSC 407273
- 3-[(Aminocarbonyl)amino]alanine #
- GZYFIMLSHBLMKF-REOHCLBHSA-N
- NS00121814
- h-beta-(ureido)-ala-oh
- L-beta-Ureidoalanine
- (2S)-2-amino-3-ureido-propanoic acid
- (2S)-2-ammonio-3-(carbamoylamino)propanoate
- AS-63003
- CS-0079579
- Propionic acid, 2-amino-3-ureido-, L-
- (2S)-2-amino-3-(carbamoylamino)propanoic acid
- DTXSID501318659
- AMY22571
- 3-((AMINOCARBONYL)AMINO)-L-ALANINE
- NSC-132089
- UNII-RW59AS48CR
- (2S)-3-(aminocarbonylamino)-2-azaniumyl-propanoate
- Q27107112
- HY-121167
- EINECS 216-046-1
- A-4650
- Albizzine
- NSC-823850
- MFCD00007952
- NSC823850
- RW59AS48CR
- L-Alanine, 3-((aminocarbonyl)amino)-
- C08264
- (Butyl Paraben)
- CHEBI:6173
- AKOS006237907
- 1483-07-4
- 3-Ureido-L-alanin
- Butyl 4-?Hydroxybenzoate
- C90278
- EN300-7026825
- SCHEMBL690347
- A808754
- AlbiZZiin (H-Dap(CONH2)-OH)
- L-Alanine, 3-[(aminocarbonyl)amino]-
- Albizziin (VAN)
- ZINC01531037
- Albizziin, AldrichCPR
- H--((Aminocarbonyl)amino)-Ala-OH;H-Dap(carbamoyl)-OH
- ALBIZZIIN [MI]
- (S)-2-Amino-3-ureidopropanoicacid
- DB-022424
- 3-[(Aminocarbonyl)amino]L-alanine; L-ss-Ureodialanine; L-2-Amino-3-ureidopropionic acid
-
- MDL: MFCD00007952
- インチ: 1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1
- InChIKey: GZYFIMLSHBLMKF-REOHCLBHSA-N
- ほほえんだ: O=C(O)[C@@H](N)CNC(N)=O
計算された属性
- せいみつぶんしりょう: 147.06400
- どういたいしつりょう: 147.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4.6
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.4397 (rough estimate)
- ゆうかいてん: 220-223 ºC (dec.)
- ふってん: 267.22°C (rough estimate)
- 屈折率: 1.5700 (estimate)
- PSA: 118.44000
- LogP: -0.14190
- マーカー: 13,210
- ひせんこうど: -23.4 º (c=1, 1M HCl)
- ようかいせい: 水に溶ける
L-Albizziin セキュリティ情報
L-Albizziin 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
L-Albizziin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-218627-250mg |
L-Albizziin, |
1483-07-4 | 250mg |
¥752.00 | 2023-09-05 | ||
Apollo Scientific | BIA4006-100mg |
L-Albizziine |
1483-07-4 | 100mg |
£45.00 | 2025-02-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00492-500mg |
(S)-2-Amino-3-ureidopropanoicacid |
1483-07-4 | 500mg |
¥2588.0 | 2021-09-04 | ||
Apollo Scientific | BIA4006-1g |
L-Albizziine |
1483-07-4 | 1g |
£275.00 | 2025-02-19 | ||
Apollo Scientific | OR1200T-500mg |
(2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid |
1483-07-4 | 500mg |
£283.00 | 2023-09-02 | ||
Apollo Scientific | OR1200T-2.5g |
(2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid |
1483-07-4 | 2.5g |
£1280.00 | 2023-09-02 | ||
Chemenu | CM283390-1g |
(S)-2-Amino-3-ureidopropanoic acid |
1483-07-4 | 97% | 1g |
$344 | 2022-06-12 | |
S e l l e c k ZHONG GUO | E0134-5mg |
L-Albizziin |
1483-07-4 | 98.46% | 5mg |
¥573.32 | 2023-09-15 | |
Enamine | EN300-7026825-5.0g |
(2S)-2-amino-3-(carbamoylamino)propanoic acid |
1483-07-4 | 5g |
$3645.0 | 2023-05-25 | ||
Biosynth | FA17261-0.25 g |
L-Albizziin |
1483-07-4 | 0.25 g |
$101.55 | 2023-01-05 |
L-Albizziin 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
L-Albizziinに関する追加情報
Exploring the Properties and Applications of L-Albizziin (CAS No. 1483-07-4)
L-Albizziin, also known by its CAS number 1483-07-4, is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, primarily found in certain plant species, has been extensively studied for its role in biological systems and its potential therapeutic benefits. Recent advancements in analytical techniques have allowed researchers to delve deeper into the structure, function, and synthesis of L-Albizziin, shedding light on its diverse applications.
L-Albizziin is a type of flavonoid, a class of compounds known for their antioxidant properties and ability to interact with cellular signaling pathways. Its chemical structure consists of a flavonoid backbone with specific substituents that contribute to its bioactivity. The compound's antioxidant properties have been extensively studied, with research indicating that it can neutralize free radicals and protect cells from oxidative damage. This makes it a promising candidate for use in skincare products and dietary supplements aimed at combating aging and promoting overall health.
One of the most exciting developments in the study of L-Albizziin is its potential role in combating neurodegenerative diseases. Recent studies have shown that this compound can modulate key enzymes involved in inflammation and oxidative stress, two processes that are closely linked to conditions such as Alzheimer's disease and Parkinson's disease. By inhibiting these enzymes, L-Albizziin may help reduce inflammation and protect neurons from damage, offering a new avenue for the treatment of these debilitating disorders.
In addition to its therapeutic applications, L-Albizziin has also been explored for its potential use in the food industry. Its ability to stabilize food products by preventing oxidation has led to interest in using it as a natural food preservative. This application aligns with the growing consumer demand for clean-label products that avoid synthetic additives. Furthermore, research into the stability of L-Albizziin under different processing conditions has provided valuable insights into optimizing its use in food formulations.
The synthesis of L-Albizziin has also been a focus of recent research efforts. Traditional extraction methods from plant sources are often inefficient and costly, leading scientists to explore alternative approaches such as enzymatic synthesis and metabolic engineering. These methods not only improve the yield of L-Albizziin but also offer greater control over its purity and quality. Such advancements are crucial for scaling up production to meet the growing demand for this compound in various industries.
Another area where L-Albizziin has shown promise is in the field of cosmetics. Its ability to protect skin cells from UV-induced damage makes it an ideal ingredient for sunscreens and anti-aging products. Recent studies have demonstrated that L-Albizziin can enhance the efficacy of existing sunscreen formulations by providing additional protection against oxidative stress caused by UV radiation. This dual action not only improves skin protection but also enhances the overall performance of cosmetic products.
The environmental impact of producing L-Albizziin is another consideration that has gained attention in recent years. As concerns about sustainability grow, researchers are exploring eco-friendly methods for synthesizing this compound. Biotechnological approaches, such as using microbial fermentation or plant cell cultures, offer a more sustainable alternative to traditional extraction methods. These approaches not only reduce the environmental footprint but also provide a consistent supply of high-quality L-Albizziin.
In conclusion, L-Albizziin (CAS No. 1483-07-4) is a versatile compound with a wide range of applications across different industries. Its unique chemical properties, combined with recent advancements in research, have opened up new possibilities for its use in therapeutics, food preservation, cosmetics, and more. As scientists continue to explore its potential, it is likely that L-Albizziin will play an increasingly important role in addressing some of the most pressing challenges in modern science and industry.
1483-07-4 (L-Albizziin) 関連製品
- 134053-09-1(D-Albizziin)
- 1895695-04-1({1-4-(2-methylpropyl)phenylcyclobutyl}methanamine)
- 898420-75-2(2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)
- 873790-39-7(4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)
- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)
- 1416347-39-1([3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester)
- 37299-12-0(Chromium,tetracarbonylbis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-, (Cr-Cr))
- 1429425-04-6(6-Benzothiazolesulfinic acid, sodium salt (1:1))
- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)
- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)
